Diethyl 2-nitrobenzylphosphonate

Descripción general

Descripción

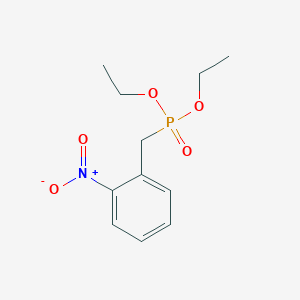

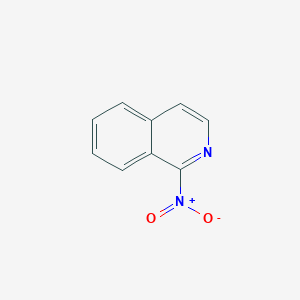

Diethyl 2-nitrobenzylphosphonate is a chemical compound with the molecular formula C11H16NO5P . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of Diethyl 2-nitrobenzylphosphonate involves the chemoselective activation of diethyl phosphonates . A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Molecular Structure Analysis

The molecular structure of Diethyl 2-nitrobenzylphosphonate is represented by the formula C11H16NO5P . The average mass of the molecule is 273.222 Da, and the monoisotopic mass is 273.076599 Da .Chemical Reactions Analysis

Diethyl 2-nitrobenzylphosphonate can undergo various chemical reactions. For instance, it can be used in the synthesis of biologically relevant phosphonylated scaffolds . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .Aplicaciones Científicas De Investigación

Antimalarial Drug Synthesis Diethyl 2-nitrobenzylphosphonate is utilized in the synthesis of the antimalarial drug FR900098. This process involves a nitroso-ene reaction with nitrosocarbonyl methane, followed by hydrogenation and dealkylation (Fokin et al., 2007).

Characterization in Chemical Sensors The compound's complexing characteristics are studied for potential use in chemical sensors, particularly in molecular imprinted materials. These studies assess interactions with molecules like fluoroalcohol and aromatic acid (Gué et al., 2008).

Organic Synthesis Diethyl 2-nitrobenzylphosphonate is used in the preparation of various organic compounds, such as (E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline. This process includes Horner olefination and showcases the versatility of diethyl 2-nitrobenzylphosphonate in organic chemistry (Wink et al., 2013).

Electrocatalytic Applications Its derivatives show potential in electrocatalytic applications, such as in the oxidation of alcohol. For example, a specific derivative demonstrated efficiency in converting 4-methylbenzyl alcohol to 4-methylbenzaldehyde, highlighting its catalytic capabilities (Kashiwagi et al., 2002).

Synthesis of Aminophosphonic Compounds Diethyl 2-nitrobenzylphosphonate is integral in synthesizing aminophosphonic compounds, which are of significant interest in medicinal chemistry. These compounds are produced through hetero-Diels-Alder reactions and subsequent chemical transformations (Monbaliu et al., 2010).

Synthesis of Phosphacoumarin It is used in synthesizing new members of the 3-aryl phosphacoumarins family, a group of compounds with potential biological activity. The synthesis involves Knoevenagel condensation and demonstrates the compound's utility in creating biologically relevant molecules (Kulai, 2015).

Spectroscopic and Computational Studies Phosphonate compounds like diethyl 2-nitrobenzylphosphonate are the subject of extensive spectroscopic and computational studies due to their structural properties and potential pharmacological activities (Ali et al., 2020).

Imaging Agents for Alzheimer's Disease Derivatives of diethyl 2-nitrobenzylphosphonate are synthesized for potential use as diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease, exemplifying its application in neurodegenerative disease research (Ono et al., 2003).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-7-5-6-8-11(10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJRRWPFTXVJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460990 | |

| Record name | Diethyl 2-nitrobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-nitrobenzylphosphonate | |

CAS RN |

143023-69-2 | |

| Record name | Diethyl 2-nitrobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)